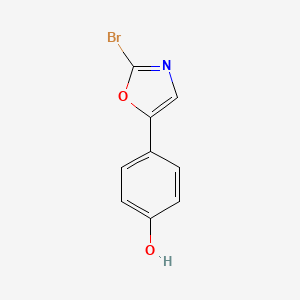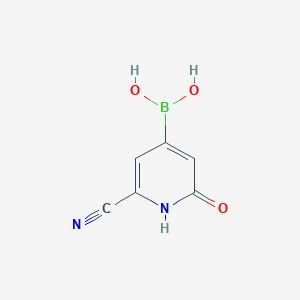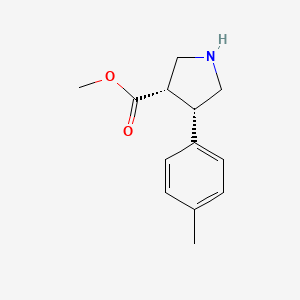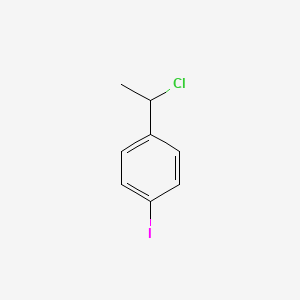
3,6-Dichloro-4-methylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-4-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H8Cl2N2 It is a derivative of benzene, featuring two chlorine atoms and a methyl group attached to the benzene ring, along with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-methylbenzene-1,2-diamine typically involves multi-step reactions. One common method includes the nitration of 3,6-dichloro-4-methylbenzene, followed by reduction of the nitro groups to amines. The nitration step can be carried out using concentrated nitric acid and sulfuric acid, while the reduction step often employs hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
3,6-Dichloro-4-methylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which 3,6-Dichloro-4-methylbenzene-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and amine groups allows it to form strong bonds with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroaniline: Similar structure but lacks the methyl group.
4-Chloro-2-methylphenylamine: Similar structure but with only one chlorine atom.
2,4-Dichloro-1-methylbenzene: Similar structure but lacks the amine groups.
Uniqueness
3,6-Dichloro-4-methylbenzene-1,2-diamine is unique due to the specific arrangement of chlorine, methyl, and amine groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
2160-11-4 |
|---|---|
Molecular Formula |
C7H8Cl2N2 |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
3,6-dichloro-4-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,10-11H2,1H3 |
InChI Key |
DTNSEWKGMIEVSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954000.png)












